4-(2-(Dimethylamino)ethoxy)benzoic acid

Overview

Description

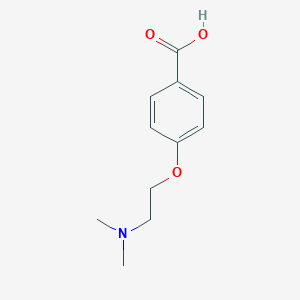

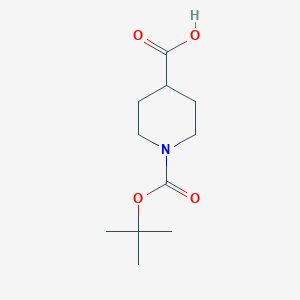

“4-(2-(Dimethylamino)ethoxy)benzoic acid” is a chemical compound . It is also known as Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine involves the reaction of 2-(N,N-dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine .Molecular Structure Analysis

The molecular formula of “4-(2-(Dimethylamino)ethoxy)benzoic acid” is C11H15NO3 . The InChI code is 1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) .Scientific Research Applications

Polymorphic Characterization

Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been discovered. These polymorphs emerged from attempts to co-crystallize 4-(N,N-dimethylamino)benzoic acid with various mixtures, resulting in different crystallographic characteristics. This research highlights the compound's versatile crystalline forms (Aakeröy, Desper, & Levin, 2005).

Anion Recognition

4-(N,N-Dimethylamino)benzoic acid exhibits remarkable affinity and selectivity for certain divalent anions like HPO4 2- and SO4 2-. This finding suggests potential applications in anion recognition, particularly in distinguishing between different types of anions based on their charge and basicity (Hou & Kobiro, 2006).

Structural Insights into Alkoxy-Substituted Benzoic Acids

A study on alkoxy-substituted benzoic acids, including 4-(2-(dimethylamino)ethoxy)benzoic acid, provided insights into their crystalline structures and packing arrangements. This research is crucial for understanding the molecular features that govern the architectures of these compounds (Raffo et al., 2014).

Synthesis for Industrial Application

The synthesis of 4-(2-dimethylamino)ethoxy benzylamine, involving 4-(2-(dimethylamino)ethoxy)benzoic acid, shows its potential in reducing production costs for industrial applications. This synthesis process is noted for its mild reaction conditions and suitability for large-scale production (Liu Shuang-xi, 2012).

Antifungal Applications

Novel compounds synthesized from 4-(2-(dimethylamino)ethoxy)benzoic acid have demonstrated significant antifungal activity against various fungal species. This highlights the compound's potential role in developing new antifungal agents (Illicachi et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-(2-(Dimethylamino)ethoxy)benzoic acid is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . It plays a significant role in the development and progression of cancer .

Mode of Action

The compound interacts with its target, MARK4, by binding to it . This binding inhibits the activity of MARK4, leading to a decrease in the hydrolysis of ATP . The inhibition of MARK4 activity is significant, with some molecules showing great efficacy (IC 50 < 1 μM) .

Biochemical Pathways

The inhibition of MARK4 affects various cellular pathways. MARK4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .

Pharmacokinetics

The compound’s molecular weight (20924) and formula (C11H15NO3) suggest that it may have good bioavailability .

Result of Action

The inhibition of MARK4 by 4-(2-(Dimethylamino)ethoxy)benzoic acid leads to a decrease in the hydrolysis of ATP . This can result in the inhibition of cell division and proliferation, potentially leading to the death of cancer cells .

Safety and Hazards

properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUIARKPLKVQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424563 | |

| Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Dimethylamino)ethoxy)benzoic acid | |

CAS RN |

150798-78-0 | |

| Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)